molecular formula C21H16ClNO4S B461155 ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923551-46-6

ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461155
CAS No.: 923551-46-6
M. Wt: 413.9g/mol
InChI Key: IZOYYMDXXMPINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thiochromeno-pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino, chlorophenyl, and carboxylate groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-component reactions. One common method is the reaction of 2-chlorobenzaldehyde, ethyl acetoacetate, thiourea, and malononitrile under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S/c1-2-26-20(24)17-15(11-7-3-5-9-13(11)22)16-18(27-19(17)23)12-8-4-6-10-14(12)28-21(16)25/h3-10,15H,2,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYYMDXXMPINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3Cl)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.